Acetochloro-alpha-D-mannose

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

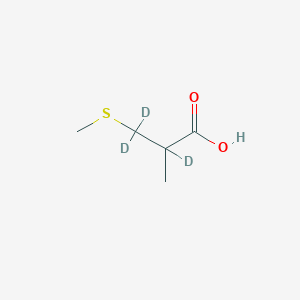

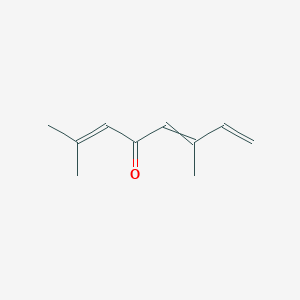

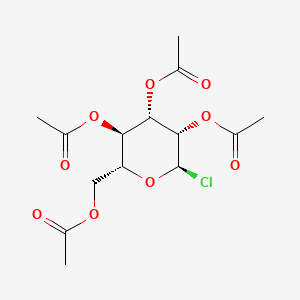

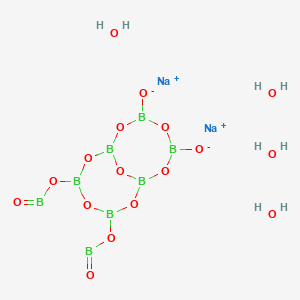

Acetochloro-alpha-D-mannose is a derivative of mannose . It contains a total of 43 bonds, including 24 non-H bonds, 4 multiple bonds, 9 rotatable bonds, 4 double bonds, 1 six-membered ring, 4 esters (aliphatic), and 1 ether (aliphatic) . The molecule consists of 19 Hydrogen atoms, 14 Carbon atoms, 9 Oxygen atoms, and 1 Chlorine atom .

Molecular Structure Analysis

The molecular structure of Acetochloro-alpha-D-mannose includes a total of 43 bonds. There are 24 non-H bonds, 4 multiple bonds, 9 rotatable bonds, 4 double bonds, 1 six-membered ring, 4 esters (aliphatic), and 1 ether (aliphatic) . The molecule contains a total of 43 atoms, including 19 Hydrogen atoms, 14 Carbon atoms, 9 Oxygen atoms, and 1 Chlorine atom .Physical And Chemical Properties Analysis

Acetochloro-alpha-D-mannose appears as a crystalline powder. It is soluble in water (reacts), chloroform, and ether. It should be stored at -20° C. The predicted density is 1.34 g/cm^3 and the predicted refractive index is n 20D 1.49 .Wissenschaftliche Forschungsanwendungen

Prevention of Urinary Tract Infections

Acetochloro-alpha-D-mannose, also known as alpha-D-mannose, has been used for preventing urinary tract infections (UTIs). It interacts with E. coli bacteria, which cause approximately 53% of UTIs . The mechanism of D-mannose does not involve a metabolic or immunological action, but it does have a specific interaction with the bacteria within the body .

Regulatory Classification

The nature of alpha-D-mannose’s interaction with E. coli is being studied to determine its regulatory classification as a medicinal product or medical device . This is important for understanding how it should be regulated and used in the medical field .

Biological Production

D-mannose is an epimer of glucose at the C-2 position and exists in nature as a component of mannan . It is used widely in food, medicine, cosmetic, and food-additive industries due to its low-calorie and nontoxic features .

Health Benefits

D-mannose exhibits many physiological benefits on health, including effects on the immune system, diabetes mellitus, intestinal diseases, and urinary tract infections . It is also used as a starting material to synthesize immunostimulatory agents, anti-tumor agents, vitamins, and D-mannitol .

Enzymatic Conversion

At present, four types of microbial enzymes are reported to have potential applications for the production of D-mannose . These enzymes are discussed in detail with regard to their biochemical characteristics, catalytic efficiency, and reaction kinetics for D-mannose production .

Sweetener in Food Industry

D-mannose has 60% and 86% sweetness than that of sucrose and D-glucose, respectively . Because of its low-calorie feature, D-mannose is used widely as a sweetener in the food industry .

Safety and Hazards

The safety data sheet for D-Mannose, a similar compound, suggests that it is not considered hazardous under the 2012 OSHA Hazard Communication Standard. In case of eye contact, rinse immediately with plenty of water for at least 15 minutes. If skin contact occurs, wash off immediately with plenty of water for at least 15 minutes. If inhaled, remove to fresh air. If ingested, do not induce vomiting .

Zukünftige Richtungen

D-Mannose is a great hope as a nutraceutical in drug discovery, against CDG, diabetes, obesity, lung disease, and autoimmune diseases. Recent findings of anti-tumor activity make it interesting along with its role in drug delivery enhancing techniques . Furthermore, D-mannose has been proposed as an alternative approach for managing UTIs since it can inhibit the bacterial adhesion to the urothelium .

Wirkmechanismus

Target of Action

Acetochloro-alpha-D-mannose is a derivative of mannose . Mannose is known to interact with mannose receptors, which are often overexpressed in the tumor microenvironment . In the context of hepatocytes, D-mannose has been shown to regulate lipid metabolism via the PI3K/Akt/mTOR signaling pathway .

Mode of Action

D-mannose has been shown to regulate lipid metabolism in hepatocytes by interacting with the PI3K/Akt/mTOR signaling pathway . This interaction can lead to changes in the expression of various genes related to fatty acid oxidation and lipogenesis .

Biochemical Pathways

The PI3K/Akt/mTOR signaling pathway is a key biochemical pathway affected by D-mannose . This pathway plays a crucial role in regulating cell growth, proliferation, and survival. In the context of hepatocytes, D-mannose has been shown to rescue ethanol-mediated reduction of fatty acid oxidation genes (PPARα, ACOX1, CPT1) and elevation of lipogenic genes (SREBP1c, ACC1, FASN) .

Pharmacokinetics

It is known to be soluble in water, chloroform, and ether This suggests that it may have good bioavailability

Result of Action

The result of D-mannose action in hepatocytes is a significant attenuation of hepatic steatosis, especially hepatocyte lipid deposition . This is achieved through the regulation of lipid metabolism, specifically by rescuing ethanol-mediated reduction of fatty acid oxidation genes and elevation of lipogenic genes .

Action Environment

The action of Acetochloro-alpha-D-mannose may be influenced by various environmental factors. For instance, its solubility in water suggests that it may react in aqueous environments . Additionally, its stability may be affected by temperature, as it is recommended to be stored at -20° C

Eigenschaften

IUPAC Name |

[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-chlorooxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19ClO9/c1-6(16)20-5-10-11(21-7(2)17)12(22-8(3)18)13(14(15)24-10)23-9(4)19/h10-14H,5H2,1-4H3/t10-,11-,12+,13+,14+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYWPSIUIJNAJDV-DGTMBMJNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)Cl)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)Cl)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClO9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acetochloro-alpha-D-mannose | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

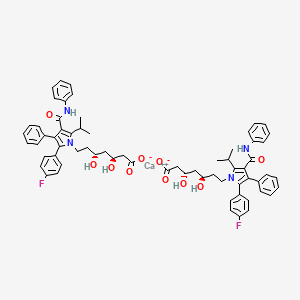

![Calcium;7-[2,3-diphenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B1141746.png)

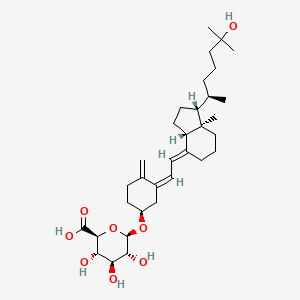

![(2R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-[(2R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolane-2-carboxylic acid](/img/structure/B1141754.png)